11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol
Description
11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol is a structurally complex molecule featuring a tricyclic core fused with an adamantane moiety, sulfur (thia), and nitrogen (diaza) heteroatoms, and two hydroxyl (diol) groups.
Properties
IUPAC Name |
11-(1-adamantyl)-6-hydroxy-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-14-6-16(24)22-17-13-1-2-15(21-19(13)25-18(14)17)20-7-10-3-11(8-20)5-12(4-10)9-20/h1-2,6,10-12H,3-5,7-9H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUAHMMQTXUUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C=C4)C6=C(S5)C(=CC(=O)N6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of adamantane derivatives, which are then subjected to a series of reactions to introduce the thia and diazatricyclic moieties. Key steps include:
Adamantane Functionalization: Adamantane is functionalized through halogenation or nitration to introduce reactive sites.
Thia and Diazatricyclic Ring Formation: The functionalized adamantane undergoes cyclization reactions with sulfur-containing reagents and nitrogen sources to form the thia and diazatricyclic rings.
Hydroxylation: The final step involves hydroxylation to introduce the diol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s adamantane core provides rigidity and stability, while the thia and diazatricyclic moieties enable specific binding interactions. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Research Findings and Limitations
Current data on the target compound are sparse, but parallels to ’s adamantane-oxadiazole hybrid suggest it warrants evaluation in anticancer assays. Computational modeling () could prioritize targets by comparing its similarity to known inhibitors. However, the absence of empirical data on its synthesis, stability, or bioactivity necessitates further study.
Biological Activity
11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol is a synthetic compound notable for its unique structural features and potential biological activities. This compound belongs to a class of adamantane derivatives that have been studied for various pharmacological effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.45 g/mol. The structure incorporates an adamantane moiety linked to a thiazole and diazatricyclo framework, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that adamantane derivatives exhibit significant antimicrobial properties. For instance, thiosemicarbazones containing adamantane skeletons were tested against various bacterial strains and fungi:
- Gram-positive bacteria : Compounds exhibited moderate to high inhibitory effects against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Some compounds showed efficacy against Bacillus cereus.
- Fungal activity : Notably, good antifungal activity was recorded against Candida albicans .
Cytotoxicity Studies
The cytotoxic potential of this compound has been evaluated in vitro against several human cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| Hep3B | 16.82 ± 1.60 | Significant cytotoxicity observed |
| HeLa | 24.55 ± 1.85 | Moderate effectiveness |
| A549 | 18.37 ± 1.75 | Notable inhibition |
| MCF-7 | 20.17 ± 1.52 | Effective in reducing cell viability |
These results indicate that the compound possesses potent antiproliferative effects across multiple cancer types .
The mechanisms underlying the biological activities of adamantane derivatives are multifaceted:
- Inhibition of Tumor Growth : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-inflammatory cytokines such as TNF-α and IL-1β .
- Antimicrobial Mechanisms : The structural features of adamantane enhance membrane permeability and disrupt cellular processes in pathogens .
Case Studies
A notable study involved the evaluation of adamantyl isothiourea derivatives against hepatocellular carcinoma (HCC). The compounds demonstrated significant reductions in serum levels of liver enzymes (ALT, AST) and α-fetoprotein in HCC models treated with these derivatives compared to controls . This suggests a promising therapeutic potential for similar adamantane-based compounds in liver cancer treatment.
Q & A
Q. What are the defining structural features of 11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol, and how do they influence its reactivity?
The compound features a tricyclic core with adamantane, thia-, and diaza-substituents, creating a rigid, sterically hindered structure. The adamantane moiety enhances lipophilicity and metabolic stability, while the sulfur and nitrogen atoms enable hydrogen bonding and polar interactions. X-ray crystallography reveals bond angles and torsion strains critical for predicting reactivity, such as susceptibility to nucleophilic attack at the diaza sites .
Q. What synthetic routes are commonly employed for this compound, and what purification techniques are critical for isolating intermediates?
Multi-step synthesis typically involves coupling adamantane derivatives with thia-diazatricyclic precursors under reflux in dichloromethane or tetrahydrofuran. Key steps include thiol-ene click chemistry and amidation. Purification relies on recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates with >95% purity. Yield optimization requires strict control of reaction temperature (40–60°C) and anhydrous conditions .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound and its intermediates?
- NMR (¹H/¹³C): Assigns proton environments (e.g., adamantane CH₂ at δ 1.6–2.1 ppm) and confirms diaza-ring aromaticity.
- IR Spectroscopy: Identifies hydroxyl (3400–3500 cm⁻¹) and thioether (600–700 cm⁻¹) groups.
- HPLC-MS: Validates molecular weight (e.g., [M+H]+ peak at m/z 438.2) and monitors reaction progress.
- X-ray Crystallography: Resolves stereochemistry and confirms tricyclic geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?
Discrepancies often arise from solvent effects or crystal packing forces. Methodological steps:
Re-run NMR in deuterated DMSO to assess hydrogen bonding.
Compare DFT-calculated (B3LYP/6-31G*) vs. experimental bond lengths using X-ray data.
Apply solvent correction models (e.g., COSMO-RS) to computational predictions.
Validate via variable-temperature NMR to detect dynamic effects .
Q. What computational approaches are effective in predicting the compound’s reactivity in novel reactions (e.g., catalytic hydrogenation)?
- Reaction Pathway Modeling: Use density functional theory (DFT) to map transition states and activation energies (e.g., for hydrogenation at the diaza sites).
- Machine Learning (ML): Train models on similar adamantane-containing compounds to predict regioselectivity.
- COMSOL Multiphysics: Simulate mass transfer limitations in heterogeneous catalysis.
- ICReDD’s Reaction Design Framework: Integrate quantum chemical calculations with experimental data to optimize conditions .
Q. How can researchers design derivatives of this compound to enhance bioactivity while maintaining solubility?
- Structure-Activity Relationship (SAR): Introduce polar groups (e.g., -COOH, -SO₃H) at the adamantane C2 position to improve aqueous solubility.
- Molecular Dynamics (MD): Simulate binding affinity to target proteins (e.g., kinases) using GROMACS.
- High-Throughput Screening (HTS): Test libraries of halogenated or alkylated analogs for improved potency .
Q. What experimental design principles apply to optimizing reaction conditions for scaled-up synthesis?
- Design of Experiments (DoE): Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio).
- Process Analytical Technology (PAT): Implement inline IR spectroscopy for real-time monitoring.
- Green Chemistry Metrics: Minimize E-factor by switching to cyclopentyl methyl ether (CPME) as a safer solvent .
Q. What safety protocols are critical when handling this compound due to its reactive functional groups?
- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact with thiol byproducts.
- Ventilation: Use fume hoods for reactions releasing H₂S or SO₂.
- Waste Management: Quench reactive intermediates with aqueous NaHCO₃ before disposal.
- Emergency Procedures: Maintain spill kits with activated carbon for organic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
